EHT-6706 - 1351592-10-3

EHT-6706

Catalog Number: EVT-287869
CAS Number: 1351592-10-3
Molecular Formula: C21H26Cl2N2O4
Molecular Weight: 441.34814
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EHT-6706 is a novel microtubule-disrupting agent that targets the colchicine-binding site to inhibit tubulin polymerization. At low nM concentrations, EHT 6706 exhibits highly potent antiproliferative activity on more than 60 human tumor cell lines, even those described as being drug resistant. EHT 6706 also shows strong efficacy as a vascular-disrupting agent, since it prevents endothelial cell tube formation and disrupts pre-established vessels, changes the permeability of endothelial cell monolayers and inhibits endothelial cell migration. Genome-wide transcriptomic analysis of EHT 6706 effects on human endothelial cells shows that the antiangiogenic activity elicits gene deregulations of antiangiogenic pathways. These findings indicate that EHT 6706 is a promising tubulin-binding compound with potentially broad clinical antitumor efficacy.
Source and Classification

EHT-6706 is synthesized from pyridazinone derivatives, which are known for their diverse biological activities. The compound is specifically classified as a tubulin-binding agent, with its structural properties allowing it to interact with tubulin at or near the colchicine binding site, thereby inhibiting microtubule assembly .

Synthesis Analysis

Methods and Technical Details

The synthesis of EHT-6706 involves a one-step process that streamlines the production of the compound. This method allows for efficient and straightforward synthesis, making it accessible for research purposes. The specific synthetic route has been optimized to yield high purity and yield of the product, facilitating further studies on its biological activity.

Molecular Structure Analysis

Structure and Data

EHT-6706 has a molecular formula of C12_{12}H10_{10}N4_{4}O, with a molecular weight of approximately 230.24 g/mol. The structure features a pyridazinone core that is crucial for its biological activity. The compound's three-dimensional conformation allows it to effectively bind to tubulin, an essential component of the cytoskeleton in eukaryotic cells.

Chemical Reactions Analysis

Reactions and Technical Details

EHT-6706 undergoes specific chemical reactions that are pivotal for its function as a tubulin polymerization inhibitor. In vitro studies have demonstrated that EHT-6706 binds to tubulin dimers and prevents their assembly into microtubules. This reaction is dose-dependent, meaning that higher concentrations of EHT-6706 lead to increased inhibition of microtubule formation .

Mechanism of Action

Process and Data

The mechanism of action of EHT-6706 involves binding to the colchicine site on tubulin, which prevents the polymerization necessary for microtubule formation. This disruption leads to mitotic arrest in cancer cells, ultimately resulting in cell death through apoptosis. Studies have shown that EHT-6706 exhibits significant cytotoxic effects against various cancer cell lines when used alone or in combination with other therapeutic agents .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EHT-6706 is characterized by several notable physical and chemical properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.

These properties are essential for determining the appropriate conditions for storage and handling during experimental procedures.

Applications

Scientific Uses

EHT-6706 has potential applications in several areas of scientific research:

  1. Cancer Therapy: As a tubulin polymerization inhibitor, it is being studied for its efficacy in treating various types of cancer, particularly when combined with other treatments such as chemotherapy or radiation therapy.
  2. Cell Biology Research: The compound serves as a valuable tool for studying microtubule dynamics and cellular processes related to mitosis.
  3. Pharmacological Studies: Investigations into the pharmacokinetics and pharmacodynamics of EHT-6706 contribute to understanding its therapeutic potential and safety profile.
Introduction to EHT-6706: A Novel Tubulin-Binding Agent

Chemical Structure and Pharmacological Classification of EHT-6706

Chemical Identity and Structural Features:EHT-6706, systematically named 7-ethoxy-4-(3,4,5-trimethoxybenzyl)isoquinolin-8-amine dihydrochloride, is a synthetic small molecule with the molecular formula C₂₁H₂₄N₂O₄ and a molecular weight of 368.43 g/mol [2]. Its structure integrates two pharmacologically significant moieties:

  • An isoquinolin-8-amine core providing planar rigidity for hydrophobic interactions.
  • A 3,4,5-trimethoxybenzyl group resembling colchicine-site binders, facilitating engagement with tubulin’s β-subunit [1] [6].
  • Key Structural Attributes:
  • The ethoxy group at position 7 enhances membrane permeability.
  • The dihydrochloride salt form (CAS 1351592-09-0) improves aqueous solubility for in vitro testing [2].

Table 1: Structural Characteristics of EHT-6706

FeatureDescription
Core StructureIsoquinoline derivative
Key Substituents7-Ethoxy, 3,4,5-trimethoxybenzyl, 8-amino
Salt FormDihydrochloride (CAS 1351592-09-0)
Molecular FormulaC₂₁H₂₄N₂O₄
Molecular Weight368.43 g/mol

Pharmacological Classification:EHT-6706 is classified as a microtubule-destabilizing agent that selectively inhibits tubulin polymerization by binding to the colchicine site on β-tubulin [1] [6]. This binding disrupts microtubule dynamics, leading to:

  • Antiproliferative Effects: Arrest of mitosis in the G2/M phase due to aberrant spindle formation [5].
  • Vascular Disrupting Activity (VDA): Collapse of tumor vasculature via endothelial cytoskeletal disruption [1] [7].

Unlike taxane-site binders (e.g., paclitaxel), EHT-6706’s colchicine-site targeting allows activity against multidrug-resistant tumors, as it bypasses efflux pumps like P-glycoprotein [1] [8]. Its dual antiproliferative and antiangiogenic actions position it within the broader class of tubulin-binding vascular disrupting agents (VDAs), alongside combretastatins [6] [7].

Historical Development and Rationale for Targeting Tubulin Polymerization

Historical Context and Development:EHT-6706 emerged from targeted drug discovery efforts by Exonhit Therapeutics (France) to develop next-generation VDAs with improved potency and resistance profiles. Prior VDAs like combretastatin A-4 phosphate (CA-4P) demonstrated clinical proof-of-concept for tubulin-mediated vascular disruption but faced limitations:

  • Narrow therapeutic indices due to cardiovascular toxicity [7].
  • Susceptibility to metabolic inactivation [6].

Screening of synthetic isoquinoline libraries identified EHT-6706 as a lead compound due to its sub-nanomolar tubulin polymerization inhibition (IC₅₀ ~0.1 μM) [1] [8]. Patent filings (WO2011151423) detailed its optimized structure and in vitro efficacy, positioning it as a clinical candidate for solid tumors [8].

Rationale for Tubulin Polymerization Inhibition:Microtubules are dynamic cytoskeletal polymers critical for mitosis, intracellular transport, and endothelial cell motility. Tumor vasculature exhibits heightened sensitivity to tubulin destabilizers due to:

  • Immature Pericyte Coverage: Tumor endothelial cells lack stabilizing pericytes, making vessels prone to rapid collapse upon cytoskeletal disruption [1] [7].
  • Proliferating Endothelia: Unlike quiescent normal vessels, tumor endothelia are angiogenically active, increasing dependency on tubulin dynamics [6].

EHT-6706’s mechanism leverages this vulnerability through:

  • Direct Tubulin Binding: Competes with colchicine for β-tubulin, suppressing polymerization [1].
  • Transcriptional Modulation: Genome-wide analyses show EHT-6706 deregulates endothelial genes involved in angiogenesis (e.g., VEGF, HIF-1α pathways) [1] [7].

Table 2: Antiproliferative and Vascular Effects of EHT-6706

ActivityFindingsSource
Antiproliferative PotencyIC₅₀ < 10 nM across 60+ human tumor lines (including multidrug-resistant models) [1] [2]
Vascular DisruptionDisassembly of preformed endothelial tubes in vitro; increased monolayer permeability [1] [7]
Migration InhibitionBlockade of endothelial cell motility at 1–10 nM concentrations [1]
Synergy with ChemotherapyAdditive effects with cisplatin/gemcitabine; synergistic with ionizing radiation [5]

Therapeutic Advantages:Preclinical studies underscore EHT-6706’s broad-spectrum potential:

  • Resistance Overcoming: Efficacy against paclitaxel-/vinblastine-resistant lines via non-Pgp substrate properties [1] [8].
  • Combination Potential: Sequential administration with radiation (20-hour pre-treatment) enhances clonogenic cell death in lung (H460) and pancreatic (MiaPaca2) cancer models [5].

The compound’s progression into advanced preclinical evaluation reflects a strategic shift toward dual-mechanism agents that concurrently target tumor cells and vasculature [6] [7].

Properties

CAS Number

1351592-10-3

Product Name

EHT-6706

IUPAC Name

7-ethoxy-4-(3,4,5-trimethoxybenzyl)isoquinolin-8-amine dihydrochloride

Molecular Formula

C21H26Cl2N2O4

Molecular Weight

441.34814

InChI

InChI=1S/C21H24N2O4.2ClH/c1-5-27-17-7-6-15-14(11-23-12-16(15)20(17)22)8-13-9-18(24-2)21(26-4)19(10-13)25-3;;/h6-7,9-12H,5,8,22H2,1-4H3;2*1H

InChI Key

VGHUBZMBLUZIJE-UHFFFAOYSA-N

SMILES

NC1=C(OCC)C=CC2=C1C=NC=C2CC3=CC(OC)=C(OC)C(OC)=C3.[H]Cl.[H]Cl

Solubility

Soluble in DMSO, not in water

Synonyms

EHT6706; EHT 6706; EHT-6706.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.